MNK1/2 Inhibitory Potency: Furo[3,2-c]pyridine Core vs. Alternative Scaffolds
Compounds based on the furo[3,2-c]pyridine core, such as a representative compound 34, demonstrate exceptional nanomolar potency against MNK1/2 kinases [1]. This potency is significantly higher than that of many early-generation MNK inhibitors based on alternative scaffolds, which often exhibit IC50 values in the micromolar range. The furo[3,2-c]pyridine scaffold provides a critical structural platform for achieving high-affinity binding within the MNK1/2 ATP-binding pocket.
| Evidence Dimension | MNK1/2 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Compound 34 (a furo[3,2-c]pyridine derivative): MNK1 IC50 = 1.2 nM; MNK2 IC50 = 1.3 nM [1] |
| Comparator Or Baseline | Early-generation MNK inhibitors (e.g., CGP57380): MNK1 IC50 > 1000 nM (typical micromolar range) |
| Quantified Difference | ~1000-fold improvement in potency for the furo[3,2-c]pyridine-based compound |
| Conditions | In vitro kinase activity assay using recombinant human MNK1 and MNK2 proteins [1] |
Why This Matters
This data justifies the selection of a furo[3,2-c]pyridine starting material like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one for developing potent MNK inhibitors, which would be impossible with less active scaffold alternatives.
- [1] Design, synthesis, and evaluation of furo[3,2-c]pyridine-based MNK1/2 inhibitors for the treatment of colorectal cancer. (2026). European Journal of Medicinal Chemistry. View Source
